5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one

Physicochemical profiling Drug-likeness Oral bioavailability

5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one (CAS 2366183-34-6) is a heterobifunctional building block that fuses the pyridin-2(1H)-one core—a privileged scaffold in kinase inhibitor design —with a 3,6-dimethylpiperazine ring via a direct C–C bond at the 5-position. With a molecular weight of 207.27 g/mol, a calculated LogP of 0.3858, and a topological polar surface area (TPSA) of 56.92 Ų, this compound occupies a physicochemical space that is distinct from the more common piperazine-1-carbonyl and piperazin-1-yl-phenyl linked pyridinone analogs.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Cat. No. B13329041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1CNC(C(N1)C2=CNC(=O)C=C2)C
InChIInChI=1S/C11H17N3O/c1-7-5-12-8(2)11(14-7)9-3-4-10(15)13-6-9/h3-4,6-8,11-12,14H,5H2,1-2H3,(H,13,15)
InChIKeyKUTTVLHESAWZGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one: A Directly Substituted Pyridinone-Piperazine Scaffold for Kinase-Focused Medicinal Chemistry


5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one (CAS 2366183-34-6) is a heterobifunctional building block that fuses the pyridin-2(1H)-one core—a privileged scaffold in kinase inhibitor design [1]—with a 3,6-dimethylpiperazine ring via a direct C–C bond at the 5-position. With a molecular weight of 207.27 g/mol, a calculated LogP of 0.3858, and a topological polar surface area (TPSA) of 56.92 Ų, this compound occupies a physicochemical space that is distinct from the more common piperazine-1-carbonyl and piperazin-1-yl-phenyl linked pyridinone analogs . The direct, non-carbonyl linkage eliminates the metabolically labile amide bond present in many piperazine-pyridinone clinical candidates, positioning this compound as a compact, late-stage functionalization handle for oral drug discovery programs .

Procurement Risk Alert: Why In-Class 5-Position Pyridinone-Piperazine Analogs Cannot Be Casually Substituted for 5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one


Attempting to replace 5-(3,6-dimethylpiperazin-2-yl)pyridin-2(1H)-one with seemingly similar 5-(piperazin-1-yl)pyridin-2(1H)-one or 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives introduces fundamental changes in linker chemistry, conformational flexibility, and metabolic liability. The target compound features a direct, rotatable C–C bond connecting the pyridinone and the 3,6-dimethylpiperazine ring (rotatable bonds = 1), whereas the piperazine-1-carbonyl series carries an amide linker that introduces both a P-gp recognition motif (efflux ratios as high as 25.0 reported for N-methyl analogs [1]) and a site of hydrolytic instability [1]. The unsubstituted 5-(piperazin-1-yl)pyridin-2(1H)-one lacks the 3,6-dimethyl substituents that provide steric shielding of the piperazine nitrogens, altering both pKa and target engagement geometry. These structural distinctions translate into measurable differences in TPSA, LogP, and downstream ADMET parameters that cannot be compensated for by simple formulation adjustments .

Quantitative Head-to-Head Evidence: Where 5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one Demonstrates Measurable Differentiation from Its Closest Chemical Analogs


TPSA–LogP Space Differentiation: Target Compound Occupies a Lower Lipophilicity, Higher Polarity Quadrant Versus Piperazine-1-Carbonyl and Piperazin-1-yl-phenyl Series

The target compound (TPSA 56.92 Ų, LogP 0.3858) sits in a distinctly different TPSA–LogP space compared to optimized leads from the 5-(piperazine-1-carbonyl)pyridin-2(1H)-one eIF4A3 inhibitor series, where the oral probe 1q records a TPSA of 75.5 Ų and 1o records 99.3 Ų [1]. The 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one SERT inhibitor series, with its extended phenyl spacer, carries an even larger TPSA (typically >80 Ų) due to the additional aromatic ring [2]. The target compound's lower TPSA (56.92 Ų) is within the favorable range for passive membrane permeability (commonly cited threshold <140 Ų, with an optimal window of 40–90 Ų for CNS penetration), while its low LogP (0.3858) avoids the high lipophilicity-driven metabolic clearance and promiscuity risks associated with LogP >3 analogs.

Physicochemical profiling Drug-likeness Oral bioavailability

Linker Topology Comparison: Direct C–C Bond Connection Eliminates Amide-Mediated P-gp Efflux and Metabolic Instability

The target compound employs a direct C–C bond between the pyridinone C5 position and the piperazine C2 position (SMILES: CC1CNC(C)C(c2ccc(=O)[nH]c2)N1), carrying only one rotatable bond between the two ring systems . In contrast, the 5-(piperazine-1-carbonyl)pyridin-2(1H)-one eIF4A3 inhibitor series uses a carbonyl linker that creates an amide bond—a well-characterized structural alert for both P-gp recognition and hydrolytic metabolism. Published optimization data for this series show that the N-methyl analog 1o exhibits a P-gp efflux ratio of 25.0, directly attributed to the carbonyl-containing East-region linker [1]. Further optimization to compound 1q (replacing the 5-bromo-2-picolinoyl moiety with a phenyl-bearing substituent) reduced the efflux ratio to 0.8, demonstrating that P-gp recognition is intimately tied to the carbonyl linker environment [1]. The target compound's direct C–C bond avoids this liability altogether, while simultaneously eliminating the metabolic soft spot of the amide carbonyl.

Metabolic stability P-gp efflux Linker design

Molecular Compactness Advantage: Lower MW (207 vs. 300–425) and Reduced Rotatable Bond Count Support Superior Ligand Efficiency Metrics

At MW 207.27 g/mol with only 1 rotatable bond , the target compound is substantially smaller and more rigid than clinically relevant piperazine-pyridinone analogs. Deucravacitinib (BMS-986165, Sotyktu), an FDA-approved TYK2 inhibitor, has MW 425.47 g/mol [1]. Even the optimized eIF4A3 probe compounds 1o and 1q from the piperazine-1-carbonyl series have estimated MW values in the 450–550 g/mol range [2]. The target compound's low MW positions it in fragment-like chemical space (MW <300, rotatable bonds ≤3, per the 'rule of three' for fragment-based screening), offering higher ligand efficiency (LE) potential when elaborated. A fragment hit with MW 207 that achieves 100 μM binding affinity yields LE ≈ 0.42 kcal/mol per heavy atom, whereas a lead with MW 425 requires ~10 nM affinity to achieve equivalent LE.

Ligand efficiency Fragment-based drug discovery Lead-likeness

Hydrogen Bond Donor Capacity: Three HBDs Enable Key Target Interactions While Maintaining Favorable Permeability

The target compound possesses 3 hydrogen bond donors (HBDs) and 3 hydrogen bond acceptors (HBAs) , a profile that balances target engagement capacity with membrane permeability. The pyridin-2(1H)-one core provides a donor–acceptor pair capable of bidentate hinge-binding in kinase ATP pockets, a motif validated across multiple pyridinone-based kinase inhibitors [1]. The two secondary amine protons on the 3,6-dimethylpiperazine ring provide additional HBD capacity for interactions with catalytic lysine or DFG-motif aspartate residues. By comparison, the piperazine-1-carbonyl series eliminates one piperazine N–H through acylation, reducing the HBD count to 2 (or 1 in the case of N-methyl analogs), while the piperazin-1-yl-phenyl SERT series typically retains only 1–2 HBDs due to N-aryl substitution of the piperazine [2].

Hydrogen bonding Kinase hinge binding Permeability

Stereochemical Complexity: 3,6-Dimethyl Substitution on Piperazine Introduces Two Chiral Centers Enabling Conformationally Biased Target Engagement

The 3,6-dimethyl substitution on the piperazine ring introduces two sp³ stereocenters, creating the potential for four stereoisomers with distinct three-dimensional conformations . Published SAR on 2,6-dimethylpiperazine-containing kinase inhibitors demonstrates that stereochemistry dramatically impacts potency: in the CPS1 allosteric inhibitor series, the (2R,6R)-2,6-dimethylpiperazine configuration was essential for achieving IC50 values of 66 nM, while alternative diastereomers showed substantially reduced activity [1]. The target compound's 3,6-dimethylpiperazine (as opposed to the more common 2,5- or 2,6-substitution pattern) positions the methyl groups adjacent to the pyridinone attachment point (C2 of piperazine), creating a unique steric environment that can bias the piperazine ring conformation and influence the vector of the pyridinone hinge-binding motif relative to the piperazine N–H donors.

Stereochemistry Conformational restriction Selectivity

Targeted Application Scenarios Where 5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one Offers Verifiable Selection Advantages


Fragment-Based Kinase Inhibitor Screening: Low-MW, Low-TPSA Starting Point for Efficient Hit Elaboration

With MW 207.27, TPSA 56.92 Ų, and only 1 rotatable bond, the target compound is ideally suited for fragment-based drug discovery (FBDD) campaigns targeting kinase ATP pockets . Its pyridin-2(1H)-one core provides a validated hinge-binding motif, while the 3,6-dimethylpiperazine offers two secondary amine vectors for fragment growth. In contrast, the piperazine-1-carbonyl fragment series introduces a P-gp recognition liability (efflux ratio 25.0 for 1o) that requires extensive optimization to address, delaying hit-to-lead timelines [1]. The target compound's direct C–C linkage avoids this issue from the outset, enabling faster fragment elaboration without parallel ADMET liability rescue.

Oral Kinase Inhibitor Lead Optimization Requiring Low P-gp Efflux Liability

For programs prioritizing oral bioavailability, the target compound's low TPSA (56.92 Ų) and LogP (0.3858) predict favorable passive permeability, while the absence of the amide carbonyl linker removes the structural motif associated with high P-gp efflux ratios (25.0 for N-methyl piperazine-1-carbonyl analog 1o) [1]. The dimethyl substitution on piperazine may further reduce the basicity of the secondary amines, potentially lowering the risk of lysosomal trapping—a common issue with unsubstituted piperazine-containing compounds. These features make the target compound a strategically superior building block for CNS-penetrant or orally bioavailable kinase inhibitors where efflux avoidance is critical.

Stereochemistry-Driven Selectivity Optimization for Isoform-Selective Kinase Programs

The two chiral centers on the 3,6-dimethylpiperazine ring provide four distinct stereoisomers, each presenting the pyridinone hinge-binding motif in a different three-dimensional orientation . Published SAR on 2,6-dimethylpiperazine kinase inhibitors demonstrates that stereochemistry can drive potency differences exceeding 10-fold between diastereomers [2]. For programs pursuing selective inhibition within kinase families with highly conserved ATP pockets (e.g., JAK, SRC, or PI3K families), the target compound's stereochemical complexity offers a conformational restriction strategy that is unavailable with achiral piperazine building blocks such as 5-(piperazin-1-yl)pyridin-2(1H)-one.

Building Block for Parallel SAR Exploration of Pyridinone C5-Vector Diversity

The target compound's 3,6-dimethylpiperazine moiety provides two chemically differentiable secondary amine sites (N1 and N4 of piperazine) with distinct steric environments due to the adjacent methyl groups . This enables sequential, chemoselective functionalization via reductive amination, sulfonylation, or urea formation, allowing medicinal chemistry teams to rapidly explore chemical diversity at two vectors while maintaining the pyridinone hinge-binding motif. By contrast, 5-(piperazin-1-yl)pyridin-2(1H)-one offers only one free secondary amine after the N-aryl bond to pyridinone, limiting vector diversity to a single site. This dual-vector functionalization capability reduces the number of synthetic iterations required to achieve balanced potency and ADMET profiles.

Quote Request

Request a Quote for 5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.